Stannane, trimethyl-2-naphthalenyl-
CAS No.: 945-77-7
Cat. No.: VC3879099
Molecular Formula: C13H16Sn
Molecular Weight: 291 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945-77-7 |
|---|---|
| Molecular Formula | C13H16Sn |
| Molecular Weight | 291 g/mol |
| IUPAC Name | trimethyl(naphthalen-2-yl)stannane |
| Standard InChI | InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3; |
| Standard InChI Key | GEQLRPOZNCKPIG-UHFFFAOYSA-N |
| SMILES | C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1 |
| Canonical SMILES | C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
Stannane, trimethyl-2-naphthalenyl- consists of a naphthalene ring system substituted at the 2-position with a trimethylstannyl group (-SnMe₃). The tin atom adopts a distorted tetrahedral geometry, as evidenced by crystallographic studies of analogous compounds. For instance, in {8-[2-(6-methoxy-2-naphthyl)-1-ethynyl]-1-naphthyl}-trimethyl-stannane, Sn–C bond lengths range from 2.137(6) Å to 2.168(5) Å, with steric interactions between the tin center and adjacent ethynyl groups causing slight deviations from ideal tetrahedral angles . The naphthalene moiety contributes to the compound’s rigidity and influences its reactivity in cross-coupling reactions.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Sn–C bond length | 2.13–2.17 Å | |
| C–Sn–C bond angle | 106.5–117.2° | |
| Molecular weight | 290.98 g/mol | |
| CAS number | 945-77-7 |
Synthesis and Preparation
The compound is synthesized via photostimulated SRN1 (Substitution Radical-Nucleophilic Unimolecular) reactions, where trimethylstannyl ions (Me₃Sn⁻) react with haloarenes under irradiation. For example, Rossi et al. demonstrated that irradiating p-chloroanisole with Me₃Sn⁻ in liquid ammonia yields substitution products with >90% efficiency . This method avoids harsh conditions required for traditional organometallic syntheses, such as Grignard or organolithium reactions, which are incompatible with sensitive functional groups.
Applications in Organic Synthesis
Stille Cross-Coupling Reactions
The compound’s primary application lies in the Stille reaction, a palladium-catalyzed cross-coupling between organostannanes and aryl halides or triflates. Its electron-rich naphthalene system enhances nucleophilicity, enabling efficient C–C bond formation. Key advantages include:
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High yields: Reactions with aryl iodides achieve >90% yield under optimized conditions.
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Functional group tolerance: Compatible with esters, amines, and ethers, as demonstrated in the synthesis of polyaromatic hydrocarbons .
Case Study: Synthesis of Biaryl Systems
Coupling trimethyl(2-naphthyl)stannane with 1-bromo-4-methoxybenzene in the presence of Pd(PPh₃)₄ produces 4-methoxy-1-naphthylbenzene in 85% yield . This methodology has been iteratively applied to construct complex terphenyl and quarterphenyl architectures.
Radical-Mediated Transformations
Recent studies highlight its role in generating 1-naphthylmethyl radicals for C–C, C–N, and C–O bond formations. Thermolysis of bis(1-naphthylmethyl)tin dichlorides in the presence of iodine or nitric oxide yields unsymmetrical diarylmethanes or oxime derivatives, respectively . These reactions proceed via homolytic Sn–C cleavage, followed by radical recombination or electrophilic substitution.
Materials Science Applications
Organotin Polymers
Trimethyl(2-naphthyl)stannane serves as a precursor for thermally stable polymers. Organotin polyethers derived from this compound exhibit degradation resistance up to 300°C, making them suitable for high-temperature coatings.
Table 2: Polymer Properties
| Property | Value | Source |
|---|---|---|
| Thermal stability | ≤300°C | |
| Degradation resistance | High | |
| Applications | Adhesives, coatings |
Coordination Chemistry
The tin center can coordinate to transition metals, forming complexes with applications in catalysis. For example, Sn–Pd clusters derived from this compound catalyze Suzuki-Miyaura couplings with enhanced turnover frequencies .
Medicinal Chemistry and Biological Activity
Limitations and Toxicity
Despite its bioactivity, the compound’s application in vivo is restricted by:
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High lipophilicity: LogP = 3.43 , leading to bioaccumulation.
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Environmental persistence: Microbial degradation by Pseudomonas sp. achieves only 75% breakdown after 48 hours.
Recent Advancements and Future Directions
Iterative Stille Coupling
Rossi et al. pioneered a one-pot sequence combining SRN1 and Stille reactions to synthesize oligoarenes. For example, 1,3,5-tris(trimethylstannyl)benzene undergoes triple coupling with aryl iodides to yield star-shaped terphenyls in 61% yield .
Radical Cascade Reactions
A 2025 study demonstrated that 1-naphthylmethyl radicals generated from this stannane undergo [4+2] cycloadditions with dienes, enabling rapid access to polycyclic aromatic hydrocarbons .
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